molecular formula C11H12N2S B1582897 N-methyl-1-(4-phenyl-1,3-thiazol-2-yl)methanamine CAS No. 643726-07-2

N-methyl-1-(4-phenyl-1,3-thiazol-2-yl)methanamine

Cat. No. B1582897
M. Wt: 204.29 g/mol
InChI Key: IWMGARGHDMDXOO-UHFFFAOYSA-N
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Description

“N-methyl-1-(4-phenyl-1,3-thiazol-2-yl)methanamine” is a compound that belongs to the group of azole heterocycles . It is an aromatic five-membered heterocycle containing one sulfur and one nitrogen atom . Thiazoles, their derivatives, and isomers have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Synthesis Analysis

The synthesis of “N-methyl-1-(4-phenyl-1,3-thiazol-2-yl)methanamine” and its derivatives involves several types of thiazole-based heterocyclic scaffolds such as monocyclic or bicyclic systems . The modification of thiazole-based compounds at different positions generates new molecules with potent antitumor, antioxidant, and antimicrobial activities .


Molecular Structure Analysis

The molecular structure of “N-methyl-1-(4-phenyl-1,3-thiazol-2-yl)methanamine” is characterized by the presence of a thiazole ring, which is planar . Its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .

Future Directions

The future directions for the research and development of “N-methyl-1-(4-phenyl-1,3-thiazol-2-yl)methanamine” and its derivatives could involve the design and synthesis of new molecules with enhanced biological activities. This could be achieved through the modification of thiazole-based compounds at different positions .

properties

IUPAC Name

N-methyl-1-(4-phenyl-1,3-thiazol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-12-7-11-13-10(8-14-11)9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMGARGHDMDXOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC(=CS1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10344886
Record name N-methyl-1-(4-phenyl-1,3-thiazol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-1-(4-phenyl-1,3-thiazol-2-yl)methanamine

CAS RN

643726-07-2
Record name N-methyl-1-(4-phenyl-1,3-thiazol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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